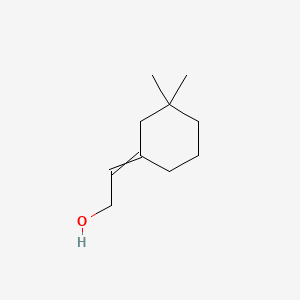

2-(3,3-Dimethylcyclohexylidene)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,3-Dimethylcyclohexylidene)ethanol is an organic compound with the molecular formula C10H18O. It is characterized by a cyclohexylidene ring substituted with two methyl groups and an ethanol moiety. This compound is known for its role in chemical communication among certain insect species, particularly as a pheromone component .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylcyclohexylidene)ethanol typically involves the reaction of 3,3-dimethylcyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-(3,3-Dimethylcyclohexylidene)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ethanol moiety can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Ethers and esters.

Aplicaciones Científicas De Investigación

2-(3,3-Dimethylcyclohexylidene)ethanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-(3,3-Dimethylcyclohexylidene)ethanol involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral responses, such as attraction or aggregation . The pathways involved in these processes are still under investigation, but they are believed to involve G-protein coupled receptors and secondary messenger systems .

Comparación Con Compuestos Similares

Similar Compounds

(E)-2-(3,3-Dimethylcyclohexylidene)ethanol: An isomer with similar chemical properties but different spatial arrangement.

Grandlure I (racemic grandisol): Another pheromone component with a similar cyclohexylidene structure.

Uniqueness

2-(3,3-Dimethylcyclohexylidene)ethanol is unique due to its specific role in insect communication and its distinct chemical structure. Its ability to act as a pheromone makes it valuable for studying chemical ecology and developing pest control strategies .

Actividad Biológica

2-(3,3-Dimethylcyclohexylidene)ethanol, commonly referred to as Grandlure II, is a compound that has garnered attention for its unique biological activities, particularly in the context of pest control and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C_{10}H_{18}O

- Molecular Weight : 154.25 g/mol

- Appearance : Colorless liquid

The compound features a cyclohexane ring with two methyl groups at the 3-position and an ethanol group attached via a double bond. The structure contributes to its unique reactivity and biological properties.

1. Pest Control Applications

Grandlure II is primarily recognized for its role as a sex pheromone in pest management. It is notably effective in attracting male boll weevils (Anthonomus grandis), which aids in monitoring and controlling populations of this agricultural pest. The compound's efficacy as a pheromone has been documented in various studies:

- Case Study : In field trials, traps baited with Grandlure II significantly increased the capture rates of male boll weevils compared to control traps without the lure.

- Mechanism of Action : The compound mimics natural pheromones, thus influencing insect behavior and facilitating targeted pest control strategies.

2. Potential Therapeutic Applications

Research has indicated that this compound may possess pharmacological properties beyond pest control:

- Anti-Cancer Properties : Similar compounds have shown promise in inhibiting tumor growth and angiogenesis. Preliminary studies suggest that Grandlure II may also exhibit anti-cancer activity through mechanisms such as apoptosis induction in cancer cells .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways related to cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Pest Control | Attracts male boll weevils for monitoring | |

| Anti-Cancer | Potential inhibition of tumor growth | |

| Enzyme Inhibition | Modulates specific enzymatic pathways |

The biological activity of Grandlure II can be attributed to its interaction with biological systems:

Propiedades

Número CAS |

30346-27-1 |

|---|---|

Fórmula molecular |

C10H18O |

Peso molecular |

154.25 g/mol |

Nombre IUPAC |

(2E)-2-(3,3-dimethylcyclohexylidene)ethanol |

InChI |

InChI=1S/C10H18O/c1-10(2)6-3-4-9(8-10)5-7-11/h5,11H,3-4,6-8H2,1-2H3/b9-5+ |

Clave InChI |

SHYLMMBHTKLAJS-WEVVVXLNSA-N |

SMILES |

CC1(CCCC(=CCO)C1)C |

SMILES isomérico |

CC1(CCC/C(=C\CO)/C1)C |

SMILES canónico |

CC1(CCCC(=CCO)C1)C |

Key on ui other cas no. |

26532-23-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.